stannane CAS No. 101002-36-2](/img/structure/B14078198.png)
Bis[(4-methylbenzene-1-sulfonyl)oxy](dipropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylbenzene-1-sulfonyl)oxystannane is an organotin compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups and two propyl groups attached to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylbenzene-1-sulfonyl)oxystannane typically involves the reaction of dipropylstannane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(C3H7)2SnH2+2C7H7SO2Cl→(C3H7)2Sn(O2SC7H7)2+2HCl
Industrial Production Methods
Industrial production of Bis(4-methylbenzene-1-sulfonyl)oxystannane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(4-methylbenzene-1-sulfonyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Hydrolysis: In the presence of water, the sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Substitution Reactions: The major products are the substituted organotin compounds.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major products are the corresponding sulfonic acids and dipropylstannane.
科学的研究の応用
Bis(4-methylbenzene-1-sulfonyl)oxystannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Bis(4-methylbenzene-1-sulfonyl)oxystannane involves its interaction with various molecular targets. The sulfonyl groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The tin center can participate in redox reactions, altering its oxidation state and enabling various catalytic processes. The specific pathways and molecular targets depend on the particular application and reaction conditions.
類似化合物との比較
Similar Compounds
Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane: This compound has a similar structure but with butyl and 4-methylphenyl groups instead of propyl groups.
Benzyl 4,4-bis({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate: This compound contains a piperidine ring and benzyl groups, differing from the dipropyl groups in Bis(4-methylbenzene-1-sulfonyl)oxystannane.
Uniqueness
Bis(4-methylbenzene-1-sulfonyl)oxystannane is unique due to its specific combination of sulfonyl and propyl groups attached to the tin center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
101002-36-2 |
|---|---|
分子式 |
C20H28O6S2Sn |
分子量 |
547.3 g/mol |
IUPAC名 |
[(4-methylphenyl)sulfonyloxy-dipropylstannyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.2C3H7.Sn/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-3-2;/h2*2-5H,1H3,(H,8,9,10);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChIキー |
ZAMLASYCWPCCOZ-UHFFFAOYSA-L |
正規SMILES |
CCC[Sn](CCC)(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
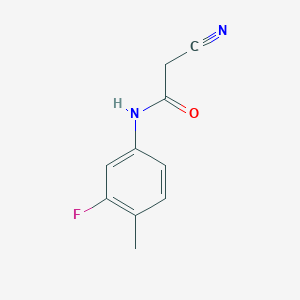
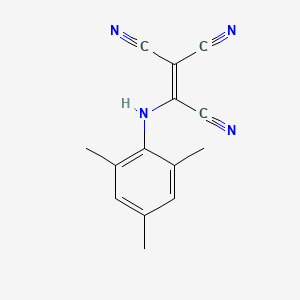
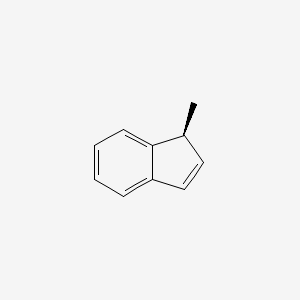
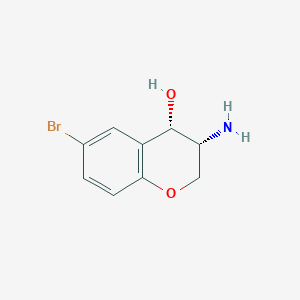
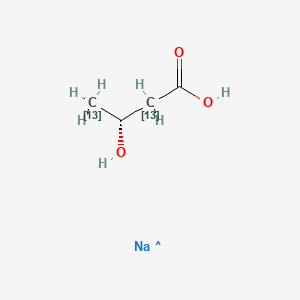
![4,4'-[(1R)-6,6'-Dichloro-2,2'-diethoxy[1,1'-binaphthalene]-4,4'-diyl]bispyridine](/img/structure/B14078168.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078176.png)
![[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14078177.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
